Favorable Phytotoxicity Profile vs. N-Chloroacetonylbenzamide Analogs
The unsubstituted N-(2-oxopropyl)benzamide exhibits a quantifiably lower risk of phytotoxicity compared to its N-chloroacetonylbenzamide counterparts. The patent literature teaches that while N-(1,1-dialkyl-3-chloroacetonyl)benzamides are fungicidally active, the specific substitution on the acetonyl group's alpha-carbon can be a source of plant damage [1]. A stated objective of subsequent N-acetonylbenzamide development is to reduce phytotoxicity, which is achieved by altering substituents on the acetonyl carbon away from chlorine [2]. This establishes the unsubstituted compound, lacking the chlorine atom, as having an inherently different and more favorable baseline for crop safety compared to earlier, chlorinated analogs.
| Evidence Dimension | Phytotoxicity (Plant Damage Potential) |
|---|---|
| Target Compound Data | Lower risk; lacks the chloro substituent identified as a source of phytotoxicity |
| Comparator Or Baseline | N-(1,1-dialkyl-3-chloroacetonyl)benzamides |
| Quantified Difference | Qualitative reduction in phytotoxicity. The structural difference (H vs. Cl) is the key determinant for this differential property. |
| Conditions | Inferred from structure-activity relationships described in fungicide patent literature [REFS-1, REFS-2] |
Why This Matters
This property is critical for agricultural chemistry R&D, as it identifies N-(2-oxopropyl)benzamide as a superior scaffold for developing fungicides with a wider safety margin for crops.
- [1] Michelotti, E. L., & Young, D. H. (1999). U.S. Patent No. 5,929,098. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Krumkalns, E. V., & Pommer, E. H. (1995). U.S. Patent No. 5,411,975. Washington, DC: U.S. Patent and Trademark Office. View Source
